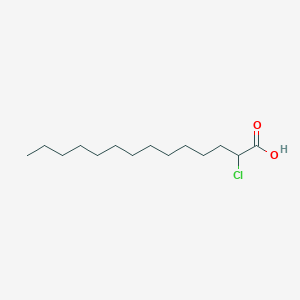

2-Chlorotetradecanoic acid

Description

Contextualizing 2-Chlorotetradecanoic Acid within Alpha-Halogenated Lipid Chemistry

This compound is a derivative of tetradecanoic acid, a 14-carbon saturated fatty acid commonly known as myristic acid. The presence of a chlorine atom at the alpha-position (C-2) significantly alters the molecule's electronic and steric properties. This modification is a key feature of alpha-halogenated lipids, a class of compounds that has garnered increasing attention for their roles in various physiological and pathological processes. nih.govresearchgate.net

The interest in chlorinated lipids in mammals is a relatively recent development, primarily emerging in the 1990s. researchgate.net It has been discovered that these compounds can be formed endogenously through the action of enzymes like myeloperoxidase during inflammatory responses. nih.govresearchgate.net Myeloperoxidase, present in phagocytic cells, produces hypochlorous acid (HOCl), which can react with cellular components, including lipids, to form chlorinated derivatives. nih.govresearchgate.net Specifically, HOCl can attack plasmalogens, a class of ether phospholipids (B1166683), to generate α-chlorinated fatty aldehydes, which are then oxidized to α-chlorinated fatty acids like this compound. nih.govresearchgate.net

The chemical properties of this compound are influenced by the electronegativity and size of the chlorine atom. This results in a molecule with altered reactivity and metabolic fate compared to myristic acid. For instance, α-chlorinated fatty acids can be synthesized for research purposes through methods like the α-chlorination of the parent fatty acid using reagents such as trichloroisocyanuric acid (TCCA) under solvent-free conditions. acs.org

Evolution of Research Perspectives on Chlorinated Fatty Acid Analogues

Historically, research on halogenated compounds was often associated with environmental science and toxicology, due to the persistence of many synthetic organochlorine compounds. slu.seacs.org However, the discovery of naturally occurring halogenated lipids in lower organisms and their endogenous formation in mammals shifted the research focus. nih.govresearchgate.net

Early investigations into chlorinated fatty acids explored their general biological effects, including potential antibacterial and antifungal properties. ontosight.ai As research progressed, the focus narrowed to their specific roles in cellular signaling and disease. It became evident that α-chlorinated fatty aldehydes and their corresponding acids are not merely inert byproducts of inflammation but are biologically active molecules with pro-inflammatory effects. nih.gov For example, they have been implicated in conditions like atherosclerosis and myocardial infarction. researchgate.net

More recent research has delved into the specific molecular mechanisms through which these compounds exert their effects. Studies have shown that α-chlorinated fatty acids can induce endoplasmic reticulum (ER) stress, and mitochondrial dysfunction, and interfere with protein modification processes like palmitoylation. smolecule.comchemsrc.comnih.gov This evolution in research from general observation to detailed mechanistic studies highlights the growing understanding of the significant role chlorinated fatty acid analogues play in biology and medicine.

Scope and Objectives of the Academic Investigation into this compound

This article aims to provide a focused and in-depth analysis of this compound, distinct from its more commonly studied 16-carbon counterpart, 2-chlorohexadecanoic acid. The primary objectives are:

To present the fundamental chemical and physical properties of this compound.

To detail its known biological activities and interactions at a molecular level.

To explore its role as an inhibitor of N-myristoyltransferase, a key enzyme in protein modification.

This investigation will be grounded in established research findings, presenting data in a structured and accessible format. By concentrating solely on this compound, this article seeks to provide a clear and comprehensive resource for researchers and students interested in the specific contributions of this alpha-chlorinated fatty acid to the broader field of lipid science.

Properties and Research Findings of this compound

This section presents detailed information on the chemical, physical, and biological properties of this compound, supported by interactive data tables summarizing key research findings.

Chemical and Physical Properties

The introduction of a chlorine atom at the alpha position of tetradecanoic acid imparts distinct characteristics to the molecule. A summary of its key properties is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₄H₂₇ClO₂ | |

| Molecular Weight | 262.81 g/mol | |

| Appearance | Not explicitly stated, but related compounds are white solids. acs.org | acs.org |

| Solubility | Expected to be soluble in organic solvents and slightly soluble in water, similar to other chlorinated fatty acids. ontosight.ai | ontosight.ai |

This table is interactive. Click on the headers to sort.

Biological Activity and Research Findings

Research into this compound and its analogues has revealed significant biological activities, particularly in the context of inflammation and cellular stress.

| Research Area | Key Findings | References |

| Inflammatory Response | Alpha-chlorinated fatty acids are generated during inflammation via myeloperoxidase activity and have pro-inflammatory effects. nih.govresearchgate.net | nih.govresearchgate.net |

| Cellular Stress | Analogues like 2-chlorohexadecanoic acid induce ER stress and mitochondrial dysfunction. smolecule.comchemsrc.comnih.gov | smolecule.comchemsrc.comnih.gov |

| Enzyme Inhibition | Acts as an inhibitor of N-myristoyltransferase (NMT), an enzyme crucial for protein myristoylation. nih.govwikipedia.org | nih.govwikipedia.org |

| Metabolism | α-chlorinated fatty acids can undergo ω-oxidation to form dicarboxylic acids, which are then excreted. nih.govnih.gov | nih.govnih.gov |

This table is interactive. Click on the headers to sort.

Inhibition of N-Myristoyltransferase (NMT)

A significant area of research for this compound is its role as an inhibitor of N-myristoyltransferase (NMT). NMT is an enzyme that attaches myristate, a 14-carbon fatty acid, to the N-terminal glycine (B1666218) of a variety of proteins. nih.govmedwinpublishers.com This process, known as N-myristoylation, is critical for protein-membrane interactions and is involved in numerous signaling pathways, including those related to cell proliferation and carcinogenesis. medwinpublishers.comresearchgate.net

The inhibitory action of this compound on NMT is of particular interest. By mimicking the natural substrate, myristoyl-CoA, it can bind to the active site of the enzyme, thereby blocking the myristoylation of target proteins. mdpi.commdpi.com This has led to the proposal of NMT as a potential target for therapeutic drug design. nih.gov The development of potent NMT inhibitors is an active area of research for their potential antiviral and anti-neoplastic activities. wikipedia.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

70242-57-8 |

|---|---|

Molecular Formula |

C14H27ClO2 |

Molecular Weight |

262.81 g/mol |

IUPAC Name |

2-chlorotetradecanoic acid |

InChI |

InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12H2,1H3,(H,16,17) |

InChI Key |

MCLLNKNOXLKYKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Chlorotetradecanoic Acid

Established Synthetic Routes for Alpha-Chlorinated Fatty Acids

The synthesis of alpha-chlorinated fatty acids, including 2-chlorotetradecanoic acid, can be achieved through several established methods. These range from traditional direct chlorination techniques to more modern, environmentally benign approaches.

Direct Chlorination of Fatty Acids (e.g., Gaseous Chlorine, Strong Proton Acid Catalysis)

One of the foundational methods for the alpha-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.comyoutube.comnrochemistry.com This reaction involves treating a carboxylic acid with a halogen (such as chlorine or bromine) in the presence of a catalytic amount of phosphorus, typically as a phosphorus trihalide like PCl₃. alfa-chemistry.comnrochemistry.com The reaction proceeds via the formation of an acyl halide intermediate, which then enolizes. nrochemistry.combyjus.com This enol form readily reacts with the halogen at the alpha-carbon position. byjus.com Subsequent hydrolysis of the alpha-halo acyl halide yields the final α-halo carboxylic acid. youtube.comnrochemistry.com The HVZ reaction is known for its harsh conditions, often requiring high temperatures (exceeding 373 K) and extended reaction times. alfa-chemistry.comnrochemistry.combyjus.com

Another direct chlorination approach involves the use of gaseous chlorine at high temperatures. For instance, the α-chlorination of stearic acid has been reported by treatment with Cl₂ at 150 °C, catalyzed by chlorosulfonic acid (3 mol %). acs.org This method may also incorporate a free radical inhibitor to improve selectivity. acs.org Strong Brønsted acids like sulfuric acid have also been shown to effectively catalyze the chlorination of certain carboxylic acids using thionyl chloride (SOCl₂). tandfonline.com

Chlorination with Trichloroisocyanuric Acid (TCCA) under Solvent-Free Conditions

A more contemporary and environmentally friendly method for the α-chlorination of fatty acids utilizes trichloroisocyanuric acid (TCCA). acs.orgnih.govresearchgate.net TCCA is regarded as a "green" halogenating agent because it is inexpensive, stable, and easy to handle, and its byproduct, cyanuric acid, can be recycled. acs.orgresearchgate.net This method has been successfully applied to saturate long-chain fatty acids, including myristic (tetradecanoic) acid, palmitic acid, and stearic acid. nih.govresearchgate.net

The reaction is typically performed under solvent-free conditions, where the fatty acid is melted and treated with TCCA. acs.orgunimi.it The process is efficient and leads to high yields of the corresponding α-chloro fatty acid. acs.org A key advantage of this method is the minimal formation of dichlorinated byproducts. unimi.it The high insolubility of the cyanuric acid byproduct in many organic solvents simplifies its removal from the reaction mixture by filtration. acs.orgnih.gov

Table 1: α-Chlorination of Saturated Fatty Acids with TCCA

| Fatty Acid | Product | Yield (%) |

|---|---|---|

| Myristic Acid | This compound | 97.8 |

| Palmitic Acid | 2-Chlorohexadecanoic acid | 98.2 |

| Stearic Acid | 2-Chlorooctadecanoic acid | 98.5 |

Data sourced from a study on solvent-free chlorination using TCCA. acs.org

Other Advanced Chlorination Techniques for Carboxylic Acids

Beyond the classical HVZ reaction and the use of TCCA, other advanced techniques for the chlorination of carboxylic acids have been developed. These methods often aim for milder reaction conditions, higher selectivity, and broader substrate scope.

One such method is photoinduced decarboxylative chlorination . This sustainable approach uses a metal-free photoredox system in combination with a hypervalent iodine reagent to generate alkyl radicals from carboxylic acids. nih.gov These radicals then react with a chlorine source to form the chlorinated product. This technique offers high atom economy under mild conditions. nih.gov

Other chlorinating agents can also be employed to convert carboxylic acids into their acid chloride derivatives, which can be precursors in some synthetic routes. Reagents like oxalyl chloride, thionyl chloride, phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅) are commonly used for this purpose. researchgate.net

Derivatization Strategies and Analogue Synthesis

This compound serves as a versatile intermediate for the synthesis of other important fatty acid derivatives. The chlorine atom at the alpha position is a good leaving group, facilitating nucleophilic substitution and elimination reactions.

Conversion to Alpha-Hydroxy Fatty Acids via Halogen Substitution

A primary application of α-chlorinated fatty acids is their conversion into α-hydroxy fatty acids (α-HFAs). acs.orgresearchgate.net This transformation is typically achieved through a nucleophilic substitution reaction. The crude 2-chloro fatty acid, such as that produced from the TCCA method, can be directly converted without extensive purification. nih.govresearchgate.net

The process involves refluxing the α-chloro fatty acid with a strong aqueous base, most commonly potassium hydroxide (B78521) (KOH). unimi.it The hydroxide ion acts as a nucleophile, displacing the chloride ion at the alpha-carbon to form the corresponding 2-hydroxy fatty acid. After the reaction, acidification of the mixture precipitates the α-HFA product, which can then be purified. unimi.it This two-step sequence from a fatty acid to its α-hydroxy derivative represents an efficient synthetic pathway. acs.org

Synthesis of Alpha,Beta-Unsaturated Fatty Acids from Alpha-Chlorinated Precursors

Another significant transformation of α-chlorinated fatty acids is their conversion into α,β-unsaturated fatty acids via an elimination reaction. This method provides an alternative to using more expensive α-bromo or α-iodo fatty acids. google.com

The synthesis involves reacting the α-chlorinated fatty acid with an excess of a strong base, such as potassium hydroxide, in a suitable solvent. The reaction is catalyzed by potassium iodide. google.com Under these conditions, a molecule of hydrogen chloride is eliminated, forming a double bond between the alpha and beta carbons. This process, known as dehydrohalogenation, yields the α,β-unsaturated fatty acid. The choice of solvent is crucial to avoid the formation of byproducts, and the optimization of catalyst concentration can significantly reduce costs for potential industrial applications. google.com

Table 3: Synthesis of α,β-Unsaturated Fatty Acids from α-Chloro Precursors

| α-Chloro Fatty Acid | Product | Yield (%) |

|---|---|---|

| α-Chlorohexadecanoic acid | 2-Hexadecenoic acid | 57.4 |

| α-Chloroeicosanoic acid | 2-Eicosenoic acid | 62.6 |

Data sourced from patent examples describing the elimination reaction. google.com

Generation of Acid Chloride Derivatives for Acylation Reactions

The conversion of this compound into its corresponding acid chloride, 2-chlorotetradecanoyl chloride, is a crucial transformation that activates the carboxyl group for a wide range of acylation reactions. wikipedia.org Acid chlorides are significantly more reactive than their parent carboxylic acids and serve as versatile intermediates in organic synthesis. youtube.com

The most common laboratory methods for this transformation involve reacting the carboxylic acid with a chlorinating agent. wikipedia.org

Thionyl Chloride (SOCl₂): This is a widely used reagent because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. wikipedia.orgkhanacademy.org The reaction is often performed with a catalytic amount of dimethylformamide (DMF).

Oxalyl Chloride ((COCl)₂): This reagent is milder and often used for more sensitive substrates. Its byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous. wikipedia.org

Phosphorus Trichloride (PCl₃) or Phosphorus Pentachloride (PCl₅): These are also effective but can sometimes lead to side reactions.

The general reaction is as follows: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl (where R = CH₃(CH₂)₁₁CHCl-)

Once formed, 2-chlorotetradecanoyl chloride is a potent acylating agent. It readily reacts with various nucleophiles in nucleophilic acyl substitution reactions to form esters, amides, and anhydrides. youtube.comyoutube.com For example, reaction with an alcohol (alcoholysis) yields an ester, while reaction with an amine (aminolysis) produces an amide. wikipedia.org These reactions are typically rapid and proceed under mild conditions.

Stereochemical Considerations in this compound Synthesis

The chlorine atom on the second carbon (the alpha-carbon) of this compound creates a chiral center. Consequently, the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Chlorotetradecanoic acid and (S)-2-Chlorotetradecanoic acid. The control of this stereocenter is of paramount importance, as the biological activity of chiral molecules often resides in only one of the enantiomers.

Enantioselective Synthesis Approaches for Alpha-Chirality

Synthesizing a specific enantiomer of this compound requires asymmetric synthesis techniques. Standard chlorination methods, such as the Hell-Volhard-Zelinsky reaction or direct chlorination with agents like trichloroisocyanuric acid (TCCA), typically produce a racemic mixture (an equal mixture of both enantiomers). acs.orgacs.org

To achieve enantioselectivity, several advanced strategies can be employed:

Organocatalytic Asymmetric α-Chlorination: This approach uses small chiral organic molecules (organocatalysts) to catalyze the chlorination of a tetradecanoic acid derivative. For instance, a chiral amine catalyst can react with the carboxylic acid to form a chiral enamine intermediate, which then reacts with an electrophilic chlorine source (like N-chlorosuccinimide, NCS) from a specific direction, leading to the preferential formation of one enantiomer. nih.gov

Chiral Auxiliary Methods: In this strategy, a chiral molecule (the auxiliary) is temporarily attached to the tetradecanoic acid substrate. The presence of the auxiliary directs the chlorinating agent to one face of the molecule, resulting in a stereoselective reaction. After the chlorination step, the auxiliary is removed, yielding the enantiomerically enriched this compound.

Kinetic Resolution: This method involves the use of a chiral reagent or catalyst (often an enzyme) that reacts at a different rate with each enantiomer in a racemic mixture of this compound. chemistryconnected.com This allows for the separation of the faster-reacting enantiomer (as a new product) from the slower-reacting, unreacted enantiomer.

Table 2: Comparison of Enantioselective Synthesis Strategies

| Method | Principle | Typical Reagents/Catalysts | Key Advantage |

|---|---|---|---|

| Organocatalysis | Formation of a transient chiral intermediate that directs the chlorination. | Chiral amines (e.g., proline derivatives), N-chlorosuccinimide (NCS) | Avoids the use of metals; often highly enantioselective. |

| Chiral Auxiliary | A covalently attached chiral molecule sterically blocks one face of the substrate. | Evans oxazolidinones, chiral amines | Reliable and predictable stereochemical outcome. |

| Kinetic Resolution | Differential reaction rate of a chiral reagent/enzyme with the two enantiomers. | Lipases, esterases | Can provide access to both enantiomers; useful for separating existing racemic mixtures. |

Biochemical Interactions and Enzymatic Pathways Involving 2 Chlorotetradecanoic Acid Analogues in Vitro Studies

Endogenous Formation and Metabolism of Alpha-Chlorinated Fatty Acids

Alpha-chlorinated fatty acids are not typically consumed in the diet but are formed endogenously through inflammatory processes. Their synthesis and subsequent metabolic fate involve a series of enzymatic and chemical reactions initiated by the innate immune system's response to pathogens or injury.

During inflammation, activated leukocytes, particularly neutrophils, release the enzyme myeloperoxidase (MPO). researchgate.nettouro.edu MPO is a key component of the host's defense mechanism and catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. researchgate.nettouro.eduahajournals.org

HOCl readily reacts with a variety of biological molecules, but a primary target within the vasculature and other tissues is a specific class of phospholipids (B1166683) known as plasmalogens. researchgate.netresearchgate.net Plasmalogens are unique for the vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. This vinyl-ether linkage is particularly susceptible to attack by HOCl. researchgate.netresearchgate.net The reaction results in the cleavage of the plasmalogen, releasing an unsaturated lysophosphatidylcholine (B164491) molecule and, critically, an α-chlorofatty aldehyde (2-ClFALD). researchgate.netresearchgate.net The specific fatty aldehyde generated depends on the fatty acid present at the sn-1 position of the parent plasmalogen. For instance, if the plasmalogen contained a 14-carbon chain, the product would be 2-chlorotetradecanal. This process represents the initial and rate-limiting step in the endogenous formation of this class of chlorinated lipids. researchgate.net

Following its formation, the electrophilic 2-chlorofatty aldehyde can be metabolized through several pathways. One of the most significant is its oxidation to the corresponding carboxylic acid, forming a 2-chlorofatty acid (2-ClFA). researchgate.netnih.gov This conversion is catalyzed by enzymes from the aldehyde dehydrogenase (ALDH) superfamily. nih.govnih.gov

Specifically, fatty aldehyde dehydrogenase (FALDH), an enzyme encoded by the ALDH3A2 gene, is responsible for the NAD-dependent oxidation of a wide range of long-chain aliphatic aldehydes to their corresponding fatty acids. nih.gov While the direct oxidation of 2-chlorotetradecanal by a specific FALDH isoform has been a subject of ongoing research, the broad substrate specificity of these enzymes for various aliphatic aldehydes strongly supports their role in this detoxification pathway. nih.govmdpi.com The oxidation of the aldehyde to a carboxylic acid is a critical step, as both the aldehyde and the resulting acid have distinct biological activities and downstream effects. researchgate.netnih.gov

| Enzyme Family | Substrate | Product | Function |

| Myeloperoxidase (MPO) | H₂O₂ + Cl⁻ | Hypochlorous Acid (HOCl) | Generation of reactive chlorinating species |

| Aldehyde Dehydrogenase (ALDH) | 2-Chlorofatty Aldehyde | 2-Chlorofatty Acid | Oxidation / Detoxification |

Once formed, 2-chlorofatty acids can be incorporated into more complex lipid structures, thereby altering the cellular lipidome. Like their non-chlorinated fatty acid counterparts, 2-ClFAs can be activated to their coenzyme A (CoA) thioesters and subsequently esterified into various lipid classes, including phospholipids, triglycerides, and cholesterol esters.

The presence of these chlorinated lipids within cellular membranes and lipid droplets has significant implications for lipidomics, the large-scale study of lipids. The introduction of a chlorine atom alters the mass of the fatty acid, creating novel lipid species that can be detected by mass spectrometry. diva-portal.org Their identification in biological samples serves as a biomarker for MPO-driven inflammation and oxidative stress. nih.gov The incorporation of these modified fatty acids can potentially alter the biophysical properties of membranes, affecting fluidity, permeability, and the function of membrane-bound proteins. nih.gov Comprehensive lipidomic analyses are crucial for understanding the full spectrum of these modifications and their downstream pathological consequences. mdpi.commdpi.com

Molecular Mechanisms of Cellular Perturbation by 2-Chlorotetradecanoic Acid Analogues

Alpha-chlorinated fatty acids and their aldehyde precursors are not benign metabolic byproducts; they are reactive molecules that can perturb cellular homeostasis through various mechanisms, leading to cellular dysfunction.

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding, as well as lipid biosynthesis. nih.gov The accumulation of unfolded or misfolded proteins in the ER lumen, or significant alterations in the ER's lipid composition (termed lipid bilayer stress), triggers a state known as ER stress. nih.gov In response, the cell activates a highly conserved signaling network called the Unfolded Protein Response (UPR). nih.gov

Alpha-chloro fatty aldehydes have been shown to be potent inducers of ER stress. nih.gov These electrophilic molecules can form adducts with proteins, including ER-resident chaperones and folding enzymes, thereby disrupting their function and leading to an accumulation of unfolded proteins. This proteotoxic stress activates the UPR pathways. If the stress is prolonged or overwhelming, the UPR can switch from a pro-survival to a pro-apoptotic program, leading to cell death. Studies in various cell types have demonstrated that exposure to 2-chloro-analogues leads to the upregulation of key ER stress markers. nih.gov

Mitochondria are the primary sites of cellular energy production through oxidative phosphorylation. Their proper function is essential for cell survival and function. Emerging evidence indicates that 2-chlorofatty aldehydes and acids can significantly impair mitochondrial function. nih.gov

| Cellular Process | Effect of 2-Chloro-Analogues | Key Molecular Consequences |

| ER Homeostasis | Induction of ER Stress | Activation of the Unfolded Protein Response (UPR), potential for apoptosis |

| Mitochondrial Function | Bioenergetic Perturbation | Reduced pyruvate (B1213749) respiration, decreased ATP synthesis, increased ROS production |

Protein Modification and Adduct Formation

Halogenated fatty acids, including analogues of this compound, are known to be reactive molecules capable of covalently modifying proteins, leading to the formation of stable adducts. This reactivity is largely attributed to the electrophilic nature of the carbon atom bearing the halogen, which makes it susceptible to nucleophilic attack by amino acid residues within proteins.

In vitro studies have demonstrated that fatty acid analogues can modify a range of proteins, including those involved in critical cellular signaling pathways. A notable example is the Rho family of small GTPases, which are key regulators of the actin cytoskeleton, cell polarity, and cell migration. The analogue 2-bromopalmitate (2-BP), a widely studied inhibitor of protein palmitoylation, has been shown to inhibit the palmitoylation of Rho family kinases. plos.org Palmitoylation is a reversible post-translational lipid modification that is crucial for the proper localization and function of many signaling proteins, including RhoA. By interfering with this process, 2-BP indirectly alters the activity and signaling output of the Rho pathway. While direct covalent adduction of RhoA by this compound has not been definitively shown, the known reactivity of α-halo-carbonyl compounds suggests that such interactions are plausible. nih.gov The electrophilic carbon of this compound can be attacked by nucleophilic residues on the protein surface, such as the thiol group of cysteine, leading to the formation of a stable thioether linkage.

The promiscuous nature of 2-bromopalmitate has been highlighted in studies using clickable analogues for activity-based protein profiling. These studies have identified a wide array of cellular targets for 2-BP, including not only enzymes involved in lipid metabolism but also a variety of other proteins with reactive cysteine residues. nih.gov This suggests that other 2-halo-fatty acids, like this compound, may also form adducts with a range of protein targets, potentially including RhoA.

The most well-characterized biochemical interaction of this compound analogues, particularly 2-bromopalmitate, is their interference with protein S-palmitoylation. nih.govnih.gov This post-translational modification involves the attachment of a 16-carbon palmitic acid to cysteine residues of proteins via a thioester bond. Palmitoylation increases the hydrophobicity of proteins, facilitating their association with cellular membranes and their localization to specific membrane microdomains, such as lipid rafts. nih.gov

2-bromopalmitate is a non-metabolizable analogue of palmitate that acts as a general inhibitor of protein palmitoylation. nih.gov Its inhibitory mechanism is thought to involve two main pathways. Firstly, it can act as a substrate for palmitoyl (B13399708) acyltransferases (PATs), the enzymes that catalyze the transfer of palmitate to proteins. However, the presence of the bromine atom is thought to prevent the efficient transfer of the fatty acid to the target protein, effectively blocking the enzyme. nih.gov Secondly, 2-BP can be converted to 2-bromopalmitoyl-CoA, which can then directly compete with palmitoyl-CoA for binding to PATs and for acylation of target proteins. nih.gov This direct competition can lead to the covalent modification of cysteine residues, forming a stable thioether bond that is resistant to the action of acyl-protein thioesterases, the enzymes responsible for depalmitoylation. nih.gov This irreversible modification effectively traps the protein in a non-palmitoylated or aberrantly modified state, thereby disrupting its normal function.

| Parameter | Description | Reference |

| Analogue | 2-Bromopalmitate (2-BP) | nih.gov |

| Target Modification | Protein S-palmitoylation | nih.govnih.gov |

| Mechanism of Interference | Inhibition of Palmitoyl Acyltransferases (PATs) | nih.gov |

| Mechanism of Interference | Direct competition with palmitoyl-CoA for protein acylation | nih.gov |

| Resulting Adduct | Stable thioether bond with cysteine residues | nih.gov |

Modulation of Cellular Signaling Pathways (e.g., COX-2 Expression, PGI2 Release, IL-6/8 Secretion)

Analogues of this compound have been shown to modulate various cellular signaling pathways, particularly those involved in inflammation. In vitro studies using human coronary artery endothelial cells have demonstrated that 2-chlorohexadecanoic acid, a close structural analogue, can induce the expression of cyclooxygenase-2 (COX-2). nih.gov COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The induction of COX-2 expression by 2-chlorohexadecanoic acid suggests a role for this class of compounds in promoting inflammatory responses in the vasculature.

Furthermore, the increased expression of COX-2 is associated with an enhanced release of prostacyclin (PGI2), a major product of COX-2 in endothelial cells. nih.gov PGI2 has complex and often opposing roles in inflammation and vascular function. While it can have anti-inflammatory and vasodilatory effects, its sustained production can also contribute to inflammatory processes.

In addition to the COX-2 pathway, chlorinated lipids have been shown to elicit broader pro-inflammatory responses in endothelial cells. nih.govnih.gov These responses include the potential for increased secretion of inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8). While direct evidence for IL-6 and IL-8 secretion induced specifically by this compound is an area of ongoing investigation, the general pro-inflammatory nature of chlorinated lipids suggests that they are likely to trigger the release of these and other cytokines from endothelial cells and other cell types. nih.govnih.govresearchgate.netnih.govmdpi.com This cytokine release can further amplify the inflammatory cascade by recruiting and activating immune cells.

| Cellular Response | Effect of 2-Chlorohexadecanoic Acid | Reference |

| COX-2 Expression | Increased in human coronary artery endothelial cells | nih.gov |

| PGI2 Release | Increased in human coronary artery endothelial cells | nih.gov |

| IL-6 Secretion | Potential for increase due to general pro-inflammatory effects of chlorinated lipids | nih.govnih.govresearchgate.netnih.govmdpi.com |

| IL-8 Secretion | Potential for increase due to general pro-inflammatory effects of chlorinated lipids | nih.govnih.govresearchgate.netnih.govmdpi.com |

Effects on Endothelial Cell Barrier Function

The integrity of the endothelial barrier is crucial for maintaining vascular homeostasis and preventing the leakage of fluid and macromolecules into surrounding tissues. In vitro studies have shown that chlorinated lipids, including 2-chloropalmitic acid and its precursor 2-chlorohexadecanal, can disrupt endothelial cell barrier function. nih.govnih.gov Treatment of cultured human intestinal mesenteric vascular endothelial cells with these compounds leads to a significant decrease in electrical resistance across the cell monolayer, which is a direct measure of increased permeability. nih.gov This disruption of the endothelial barrier is a key event in the inflammatory response, as it allows for the extravasation of plasma proteins and the infiltration of immune cells into the site of inflammation.

The mechanisms by which chlorinated lipids compromise endothelial barrier function are likely multifactorial and may involve the disruption of tight junctions and adherens junctions, which are the primary protein complexes responsible for maintaining cell-cell adhesion. The covalent modification of proteins within these junctions or the activation of signaling pathways that lead to their disassembly could contribute to the observed increase in permeability.

Modulation of Neutrophil Extracellular Trap (NET) Formation

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by activated neutrophils to trap and kill pathogens. While NETs play a crucial role in host defense, their excessive formation can contribute to tissue damage and thrombosis. Recent in vitro studies have identified 2-chlorofatty acids as potent mediators of NET formation.

Human neutrophils treated with 2-chlorofatty acids have been shown to undergo NETosis, the process of NET release. This effect is thought to be a downstream consequence of the activation of myeloperoxidase (MPO) in neutrophils, which produces hypochlorous acid (HOCl). HOCl can then react with lipids to generate chlorinated fatty acids, which in turn trigger the signaling cascade leading to NET formation.

Enzymatic Interactions and Inhibition Studies of Fatty Acid Analogues

Fatty acid analogues, particularly those with modifications at the α-carbon, have been extensively used as tools to probe and inhibit the activity of various enzymes involved in lipid metabolism and signaling. The introduction of a halogen atom, such as chlorine or bromine, at the 2-position of a fatty acid can significantly alter its chemical properties, turning it into a potent enzyme inhibitor.

One of the most well-studied classes of enzymes targeted by these analogues is the acyl-protein thioesterases (APTs) . APTs, such as APT1 and APT2, are responsible for removing palmitate from proteins, thereby reversing the effects of palmitoylation. The fatty acid analogue 2-bromopalmitate (2-BP) has been shown to be a potent inhibitor of both APT1 and APT2 in vitro. nih.govresearchgate.net The inhibition is thought to occur through the covalent modification of the active site serine residue of the enzyme, leading to its irreversible inactivation. By inhibiting APTs, 2-BP can prolong the palmitoylated state of proteins, thereby altering their signaling and trafficking. nih.govresearchgate.net

In addition to APTs, 2-BP has been shown to inhibit a broad range of other enzymes, including palmitoyl acyltransferases (PATs) , the enzymes that catalyze protein palmitoylation. nih.gov This dual inhibition of both the "writing" (PATs) and "erasing" (APTs) machinery of palmitoylation makes 2-BP a powerful but complex tool for studying this post-translational modification.

Other fatty acid analogues have also been developed as inhibitors of key enzymes in lipid metabolism. For example, 2-alkynoic acids have been designed as substrate analogues to inhibit fatty acid synthase (FAS) , a multifunctional enzyme responsible for the de novo synthesis of fatty acids. nih.govnih.gov These compounds act as competitive inhibitors of the enoyl-ACP reductase (InhA) domain of FAS, which is a critical step in the fatty acid elongation cycle. nih.gov By blocking FAS, these inhibitors can deplete the cellular pool of fatty acids, which are essential for membrane synthesis and energy storage.

| Fatty Acid Analogue | Target Enzyme(s) | Type of Inhibition | Reference |

| 2-Bromopalmitate (2-BP) | Acyl-Protein Thioesterases (APT1, APT2) | Covalent, Irreversible | nih.govresearchgate.net |

| 2-Bromopalmitate (2-BP) | Palmitoyl Acyltransferases (PATs) | Covalent, Irreversible | nih.gov |

| 2-Alkynoic Acids | Fatty Acid Synthase (FAS) (Enoyl-ACP reductase domain) | Competitive | nih.gov |

Interaction with Cytochrome P450 Enzymes (e.g., CYP2E1 Binding Modes)

While direct crystallographic studies of this compound with cytochrome P450 enzymes are not extensively documented, research on fatty acid analogues provides significant insights into their binding modes within these enzymes, particularly CYP2E1. Human microsomal CYP2E1 is known to oxidize not only small xenobiotic compounds but also larger fatty acids (C9–C20). nih.govresearchgate.net Structural studies have revealed that the active site of CYP2E1, initially thought to be too small for such large molecules, can undergo significant conformational changes to accommodate them. nih.govresearchgate.net

To study these interactions, researchers have used ω-imidazolyl fatty acid analogues, where an imidazole (B134444) group at the terminus mimics the position required for hydroxylation of the native fatty acid. researchgate.net The binding of these analogues, such as ω-imidazolyl-octanoic, -decanoic, and -dodecanoic fatty acids, induces the rotation of a single amino acid residue, Phenylalanine-298. researchgate.net This rotation merges the active site with an adjacent cavity, effectively enlarging it to accommodate the fatty acid chain. researchgate.net The fatty acid carboxylate group then forms interactions with residues in the F, G, and B' helices. researchgate.net This binding orientation is notably different from that observed in other P450 enzymes like the bacterial CYP102A1 (P450 BM3), indicating a divergent structural solution for fatty acid metabolism despite similar functions. nih.gov This suggests that a chlorinated fatty acid like this compound would likely bind in a similar extended conformation, with the chlorinated head interacting near the heme center and the aliphatic tail extending into the newly opened channel.

| Feature | Description | Source(s) |

| Enzyme | Human Cytochrome P450 2E1 (CYP2E1) | nih.govresearchgate.net |

| Key Conformational Change | Rotation of Phenylalanine-298 side chain merges the active site with an adjacent void. | researchgate.net |

| Analogue Binding Mode | The imidazole terminus coordinates with the heme iron, mimicking the substrate position for ω-1 hydroxylation. | researchgate.net |

| Carboxylate Interaction Site | Interacts with residues in the F, G, and B' helices. | researchgate.net |

| Binding Orientation | Opposite to the channel leading to the protein surface, differing from bacterial P450 BM3. | nih.govresearchgate.net |

Ligand Binding to Serum Albumins

Human Serum Albumin (HSA) is the primary carrier protein for fatty acids in the bloodstream. plos.orgnih.gov It possesses multiple binding sites for long-chain fatty acids, with crystallographic studies identifying at least seven distinct locations (FA1-FA7). plos.org These sites are asymmetrically distributed across the protein's domains. plos.org The binding of fatty acids can induce significant conformational changes in HSA, which in turn can allosterically affect the binding of other ligands, such as drugs. plos.orgmdpi.com

The binding affinity of fatty acids to HSA is influenced by both hydrophobic interactions with the aliphatic tail and electrostatic or hydrogen bond interactions with the carboxylate head group. nih.gov While specific binding studies for this compound are limited, the principles governing fatty acid binding suggest it would occupy these established sites. The presence of the chlorine atom at the alpha-position could influence its binding affinity and orientation within the binding pockets. Studies on other small molecules show that specific residues within the binding sites, such as Arg218 and Lys199 in subdomain IIA (Sudlow's site I), are crucial for interaction. rsc.org The binding of chlorinated compounds like chlorogenic acid to HSA has been shown to involve electrostatic interactions, with specific binding to site I. nih.gov Therefore, it is plausible that this compound binds to one or more of the seven fatty acid sites on HSA, with its affinity modulated by both the long hydrocarbon chain and the electronegative chlorine atom near the carboxylate head.

| HSA Binding Site | Overlapping Drug Site | Typical Interacting Residues | Potential Role in Binding |

| FA7 | Site I (Warfarin site) | Arg218, Lys199 | Electrostatic/Hydrogen bonding with carboxylate group. |

| FA3 / FA4 | Site II (Diazepam site) | Arg410, Tyr411 | Hydrophobic interactions with the fatty acid tail. |

| Other FA sites (FA1, FA2, FA5, FA6) | N/A | Various hydrophobic/polar residues | Contribute to overall high-capacity binding of fatty acids. |

Influence on Fatty Acid Synthase (FAS) Activity

Fatty Acid Synthase (FAS) is a crucial multi-enzyme complex responsible for the de novo synthesis of fatty acids. nih.gov The inhibition of FAS has become a significant target in various therapeutic areas. nih.govresearchgate.net While many known FAS inhibitors are complex natural products or synthetic molecules, the influence of fatty acid analogues, including chlorinated derivatives, is an area of active investigation. nih.govnih.gov

The mechanism of FAS involves a series of enzymatic reactions, including condensation, reduction, dehydration, and another reduction step, catalyzed by different domains of the enzyme complex. nih.gov Inhibitors can act on various domains, such as the β-ketoacyl synthase (KS) domain. researchgate.net Fatty acids themselves or their CoA esters can act as feedback inhibitors of FAS. It is plausible that this compound, as an analogue of a saturated fatty acid, could exert inhibitory effects on FAS activity. The presence of the α-chloro group could potentially enhance its binding to one of the catalytic sites, possibly interfering with substrate binding or the catalytic mechanism. For example, some inhibitors function by forming covalent adducts or through strong non-covalent interactions within the enzyme's active sites. nih.gov While direct studies on this compound are not widely reported, research on other inhibitors demonstrates that modifications to the fatty acid structure can lead to potent inhibition of FAS. nih.gov

Investigations into Bacterial Enoyl-Reductase Inhibition

The bacterial fatty acid synthesis (FAS-II) system is distinct from the mammalian FAS-I system, making its enzymes attractive targets for developing narrow-spectrum antibacterial drugs. wikipedia.orgresearchgate.net A key enzyme in this pathway is the enoyl-acyl carrier protein reductase (ENR), which catalyzes the final reduction step in the fatty acid elongation cycle. wikipedia.orgnih.gov The most studied form of this enzyme is FabI. nih.gov

The antibacterial agent triclosan (B1682465) is a potent, slow, tight-binding inhibitor of FabI. nih.gov Structure-activity relationship studies on triclosan analogues have provided insights into the molecular basis for this inhibition. These studies have shown that halogenation can be critical for high-affinity binding. For instance, removing the chlorine atoms from triclosan reduces its affinity for FabI by 70,000-fold. nih.gov Conversely, replacing the ring A chlorine of triclosan with another chlorine at a different position (creating 5-chloro-2-phenoxyphenol) increases the binding affinity sevenfold. nih.gov This highlights the significant role of chloro-substituents in the inhibition of bacterial enoyl-reductase. Although these studies focus on phenolic compounds rather than fatty acids, they establish the principle that chlorinated molecules can be potent inhibitors of this key bacterial enzyme. This suggests that chlorinated fatty acids like this compound could potentially act as inhibitors of bacterial ENR, warranting further investigation.

| Enzyme Target | Inhibitor Class Example | Role of Chlorination in Inhibition | Source(s) |

| Bacterial Enoyl-ACP Reductase (FabI) | Triclosan and its analogues | Essential for high-affinity binding; specific placement of chlorine atoms can dramatically increase or decrease inhibitory potency. | nih.govresearchgate.net |

| Bacterial Enoyl-ACP Reductase (FabK) | Atromentin and leucomelone | These natural product inhibitors are specific to the FabK isoform found in bacteria like Streptococcus pneumoniae. | wikipedia.org |

Application as Biochemical Probes in Lipid Metabolism Research

Fluorescently Tagged Fatty Acid Analogues in Membrane and Cellular Studies

Fluorescently tagged fatty acid analogues are invaluable tools for visualizing and studying lipid dynamics in membranes and live cells. thermofisher.com These probes typically have a fluorophore, such as nitrobenzoxadiazole (NBD), pyrene, or a BODIPY dye, attached to the fatty acid chain, often at the terminal (omega) carbon. thermofisher.com Once incorporated into cellular membranes or synthetic liposomes, these analogues allow researchers to monitor various processes, including lipid trafficking, metabolic incorporation, and protein-lipid interactions. thermofisher.comnih.gov

The choice of fluorophore is critical, as its size and chemical properties can influence the behavior of the fatty acid analogue. nih.gov For instance, some fluorescent tags may alter the partitioning of the lipid into different membrane domains. nih.gov Despite these potential artifacts, these probes have been successfully used in a wide range of applications. They can be used to synthesize fluorescent phospholipids, which are then incorporated into membranes to study the activity of enzymes like phospholipases. thermofisher.comthermofisher.com They are also employed to investigate the function of fatty acid-binding proteins and lipid transport mechanisms within the cell. thermofisher.com A chlorinated fatty acid backbone could be combined with a fluorescent tag to create a specific probe for studying pathways or interactions that are sensitive to this type of lipid modification.

Probes for Lipid Fluidity and Lateral Domain Formation

The physical state of the lipid bilayer, including its fluidity and lateral organization into domains (often called "lipid rafts"), is crucial for membrane function. nih.govresearchgate.net Fluorescent fatty acid analogues serve as sensitive probes for these properties. thermofisher.com The fluorophores attached to these lipids often exhibit spectral properties that are sensitive to the local environment. nih.gov For example, they can report on the polarity, viscosity, and order of the surrounding lipid acyl chains. thermofisher.comnih.gov

Techniques like fluorescence anisotropy (or polarization) can measure the rotational mobility of the probe, which directly relates to membrane fluidity. nih.gov When a fluorophore-tagged lipid is in a more ordered, less fluid environment (like a liquid-ordered domain), its rotation is restricted, leading to higher anisotropy. nih.gov Furthermore, the preferential partitioning of certain lipid probes between liquid-ordered (Lo) and liquid-disordered (Ld) phases allows for the visualization and characterization of lateral domain formation in both model membranes and cellular membranes. nih.gov The addition of fatty acids, including structural variants, can influence phase transitions and alter the lateral stress profile within a membrane, which can favor the formation of distinct domains. frontiersin.org A fluorescently labeled this compound could be used to investigate how the presence of an α-chloro group affects lipid packing, fluidity, and the stability of membrane domains.

Utilization in Synthesis of Fluorescent Phospholipids

Extensive literature searches did not yield specific in vitro studies detailing the direct utilization of this compound for the synthesis of fluorescent phospholipids. Research in the field of fluorescent phospholipids primarily centers on the attachment of well-established fluorophores to various positions on the phospholipid molecule, most commonly on the acyl chain or the headgroup. These fluorescent analogs are instrumental in studying lipid trafficking, membrane dynamics, and protein-lipid interactions.

The common strategies for creating fluorescent phospholipids involve:

Acyl Chain Labeling: A fluorescent dye is attached to the omega-end or at a specific position within the fatty acid chain. This fatty acid is then used in the chemical or enzymatic synthesis of phospholipids.

Headgroup Labeling: The fluorophore is attached to the polar headgroup of the phospholipid, such as the ethanolamine (B43304) or choline (B1196258) moiety.

While various fatty acid analogs are employed for these purposes, including those with different chain lengths, degrees of saturation, and functional groups, there is no readily available scientific literature that describes the use of this compound as a precursor in the synthesis of fluorescent phospholipids.

The synthesis of fluorescently labeled phospholipids typically involves fatty acids that are functionalized with a fluorescent moiety, such as nitrobenzoxadiazole (NBD), pyrene, or BODIPY dyes. These fluorescent fatty acids can then be incorporated into phospholipids through established chemical or enzymatic pathways. For instance, fluorescent fatty acid analogs can serve as substrates for acyltransferases in in vitro systems to produce fluorescent phospholipids. However, the substrate specificity of these enzymes for chlorinated fatty acids in the context of fluorescent probe synthesis has not been reported.

Advanced Analytical and Computational Methodologies for 2 Chlorotetradecanoic Acid Research

Chromatographic and Spectrometric Techniques for Characterization and Quantification

Chromatographic and spectrometric methods are fundamental to the qualitative and quantitative analysis of 2-chlorotetradecanoic acid. These techniques separate the compound from complex matrices and provide detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, often requiring derivatization to increase volatility. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.

For this compound, derivatization, such as conversion to its methyl ester, is a common prerequisite for GC-MS analysis to reduce its polarity and enhance its volatility. dergipark.org.tr The electron ionization (EI) mass spectrum of the derivatized compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of the chlorine atom, the ester group, and various hydrocarbon fragments. The retention time in the gas chromatogram provides an additional layer of identification. koreascience.kr

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injector Temperature | 250°C |

| Oven Program | Initial temperature of 110°C (hold for 2 min), ramp at 10°C/min to 200°C, then 5°C/min to 280°C (hold for 9 min) |

| Ion Source Temperature | 280°C |

| Ionization Energy | 70 eV |

| Mass Range | 45-450 Da |

Note: This table presents typical parameters for fatty acid analysis and would require optimization for this compound. japsonline.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. rsc.org For this compound, reversed-phase HPLC would be the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection can be achieved using various detectors, though for compounds lacking a strong chromophore, such as fatty acids, derivatization or the use of universal detectors like Charged Aerosol Detection (CAD) may be necessary. nih.gov

When coupled with tandem mass spectrometry (LC-MS/MS), the specificity and sensitivity of the analysis are significantly enhanced. ut.ee After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization) and subjected to two stages of mass analysis. The first stage selects the precursor ion (the molecular ion of this compound), which is then fragmented. The second stage analyzes the resulting product ions, providing a highly specific method for quantification and structural confirmation. researchgate.netnih.gov

Table 2: Representative HPLC and LC-MS/MS Conditions for this compound Analysis

| Parameter | HPLC | LC-MS/MS |

|---|---|---|

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 3 µm) | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 3 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% formic acid (gradient elution) | Acetonitrile/Water with 0.1% formic acid (gradient elution) |

| Flow Rate | 0.3 mL/min | 0.3 mL/min |

| Detector | UV (if derivatized) or CAD | Tandem Mass Spectrometer |

| Ionization Mode | - | Electrospray Ionization (ESI), Negative Ion Mode |

| MS/MS Transition | - | Precursor Ion (m/z) -> Product Ion(s) (m/z) |

Note: Specific mobile phase compositions and MS/MS transitions would need to be empirically determined for this compound. nih.govsielc.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique primarily used for the qualitative analysis and purification of compounds. libretexts.org It involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel on a flat carrier, and a mobile phase that moves up the plate via capillary action. orgchemboulder.com For the purification of this compound, a sample containing the compound would be spotted at the bottom of the TLC plate, which is then placed in a developing chamber with an appropriate solvent system. rockefeller.edu

The separation is based on the compound's polarity; less polar compounds travel further up the plate with a nonpolar mobile phase. youtube.com After development, the separated compound can be visualized (e.g., using iodine vapor which reacts with the double bonds in fatty acids or a fluorescent indicator) and the corresponding band scraped from the plate for extraction and further analysis. rockefeller.edu The retention factor (Rf value), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification. libretexts.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally fragile molecules, making it ideal for interfacing liquid chromatography with mass spectrometry. nih.gov In ESI, a high voltage is applied to a liquid passing through a capillary, which disperses it into a fine spray of charged droplets. As the solvent evaporates from the droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase ions of the analyte. youtube.com

For the analysis of this compound, ESI would typically be performed in the negative ion mode, as the carboxylic acid group readily loses a proton to form a [M-H]⁻ ion. scispace.com This process is highly efficient and generally produces minimal fragmentation, resulting in a mass spectrum dominated by the molecular ion. This makes ESI a powerful tool for determining the molecular weight of the compound and for its sensitive quantification when coupled with mass spectrometry. researchgate.net

Imaging and Microscopy Techniques

To understand the biological effects of this compound, it is crucial to determine its distribution within cells. Advanced imaging and microscopy techniques provide the means to visualize its subcellular localization.

Confocal laser scanning microscopy is an optical imaging technique that provides high-resolution, optically sectioned images of a specimen. nih.gov By using a pinhole to reject out-of-focus light, it allows for the visualization of fluorescently labeled molecules within specific focal planes of a cell. nih.gov To visualize this compound using this method, it would first need to be tagged with a fluorescent probe. The labeled compound could then be introduced to cells, and its distribution within various organelles, such as mitochondria or the endoplasmic reticulum, could be observed. nih.gov

Super-resolution structured illumination microscopy (SIM) is a technique that can overcome the diffraction limit of conventional light microscopy, offering a two-fold improvement in spatial resolution. mdpi.combiorxiv.org SIM works by illuminating the sample with a series of patterned light, and the resulting moiré fringes are computationally reconstructed to generate a super-resolution image. nih.gov This enhanced resolution would allow for a more precise localization of fluorescently tagged this compound within subcellular structures, providing detailed insights into its cellular trafficking and sites of action. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful in silico tools to predict and analyze the behavior of molecules like this compound at an atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone, guiding further research and hypothesis-driven studies.

Molecular Dynamics Simulations of Compound-Protein Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comescholarship.org This technique allows researchers to observe how a compound like this compound might interact with a target protein, providing a dynamic view of the binding process. mdpi.comresearchgate.net By simulating the compound-protein complex in a virtual environment that mimics physiological conditions, MD can reveal conformational changes in both the ligand and the protein upon binding, calculate the stability of the complex, and estimate the binding free energy. researchgate.netnih.gov Such simulations are crucial for understanding the mechanism of action and for identifying the key forces that stabilize the interaction. researchgate.net

Ligand Docking and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nanobioletters.comnih.gov For this compound, docking studies can be used to screen potential protein targets and to hypothesize its binding mode within a known active site. nih.govmdpi.com The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. nanobioletters.com The results provide critical information about the binding affinity and the specific amino acid residues that form key interactions—such as hydrogen bonds or hydrophobic contacts—with the compound. nih.govresearchgate.net This analysis is fundamental for understanding the structural basis of the compound's biological activity. nanobioletters.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. collaborativedrug.comdrugdesign.org The fundamental principle is that the activity of a molecule is dependent on its structure, and modifying the structure can lead to changes in its biological effects. drugdesign.orgnih.gov For this compound, an SAR study would involve synthesizing and testing a series of analogs with systematic modifications. Key structural features that could be varied include the length of the fatty acid chain, the position or type of halogen, and the stereochemistry at the chlorinated carbon. The goal of SAR analysis is to build a qualitative or quantitative model that helps identify the molecular properties essential for activity, thereby guiding the design of new compounds with improved potency or selectivity. mdpi.com

Table 1: Conceptual Outline for a Structure-Activity Relationship (SAR) Study of this compound Analogs

| Structural Modification | Rationale for Investigation | Potential Impact on Activity |

|---|---|---|

| Varying Chain Length | To determine the optimal length for fitting into a specific binding pocket. | Shorter or longer chains may increase or decrease binding affinity and biological effect. |

| Changing Halogen Position | To probe different regions of the binding site and alter electronic properties. | Moving the chlorine atom could enhance or disrupt key interactions with protein residues. |

| Substituting the Halogen | To assess the role of electronegativity and atom size (e.g., replacing Cl with F or Br). | Different halogens can alter binding strength and the molecule's metabolic stability. |

Application of Artificial Intelligence in Compound Design and Analysis

Artificial intelligence (AI) and machine learning are revolutionizing drug discovery by accelerating the design and analysis of new chemical entities. mdpi.com AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to learn complex SARs. mdpi.com These trained models can then be used to predict the properties of novel, untested compounds, including potential efficacy and toxicity. mdpi.com In the context of this compound, generative AI models could design new, structurally related molecules predicted to have enhanced or more specific biological activities. researchgate.netnih.gov AI can also analyze complex datasets from high-throughput screening to identify promising lead compounds for further development. springernature.com

Proteomic Approaches for Modified Protein Identification

Proteomics is the large-scale study of proteins, particularly their structures and functions. When cells are exposed to reactive molecules like chlorinated lipids, cellular proteins can become chemically modified, altering their function. Identifying these modified proteins is key to understanding the compound's mechanism of action.

Click Chemistry and Subsequent Proteomic Analysis

Click chemistry refers to a class of biocompatible reactions that are rapid, specific, and high-yield, making them ideal for studying biological processes. researchgate.net In chemical proteomics, this technique is a powerful tool for identifying the protein targets of small molecules. mdpi.comnih.gov The general strategy involves treating cells or tissues with a chemically modified version of the compound of interest that contains a "clickable" handle, such as an alkyne or azide (B81097) group. nih.govgbiosciences.com

While direct studies on this compound are limited, research on the analogous chlorinated lipid, 2-chlorohexadecanal (2-ClHDA), provides a clear example of this methodology. To identify the protein targets of 2-ClHDA, a clickable alkyne analog was synthesized and introduced to cells. encyclopedia.pub This probe then forms covalent adducts with its target proteins. mdpi.com Following cell lysis, a reporter tag containing a complementary azide group (such as biotin-azide) is attached to the probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.netmdpi.com The biotin (B1667282) tag allows for the selective enrichment of the modified proteins, which can then be identified and quantified using mass spectrometry-based proteomic analysis. encyclopedia.pub

Table 2: Protein Categories Identified as Targets for the Chlorinated Lipid Analog 2-ClHDA using Click Chemistry

| Protein Category | Examples of Identified Proteins | Potential Functional Consequence |

|---|---|---|

| Heat Shock & Chaperone Proteins | Heat shock protein 70 (HSP70) | Disruption of protein folding and stress response pathways. |

| Energetic Metabolism | Glycolytic enzymes (e.g., GAPDH) | Alteration of cellular energy production. |

This approach successfully identified 51 distinct proteins that form adducts with the 2-ClHDA analog, revealing that key cellular pathways related to stress response, energy metabolism, and cytoskeletal function are primary targets of this class of modified lipids. mdpi.comencyclopedia.pub

Protein Interaction Network Analysis (e.g., STRING)

Protein interaction network analysis is a powerful computational methodology used to explore the complex web of interactions between proteins within a biological system. Tools like STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) are instrumental in visualizing and analyzing these networks, providing insights into the functional relationships and pathways that may be influenced by a specific chemical compound. nih.gov In the context of this compound research, while direct studies employing STRING analysis on this specific compound are not extensively documented, the methodology can be applied to datasets generated from proteomic analyses of related halogenated fatty acids to predict potential protein networks and functional clusters affected by this compound.

The STRING database integrates information from numerous sources, including experimental data, computational predictions, and public text collections, to construct comprehensive protein-protein interaction networks. yale.edu These interactions, or "associations," can be either direct physical interactions or indirect functional associations. nih.gov For a compound like this compound, a typical workflow would involve identifying proteins that are differentially expressed or modified in its presence, as determined by techniques such as mass spectrometry-based proteomics. This list of proteins can then be used as an input for STRING.

The resulting network provides a visual representation of the interactions between the identified proteins. Each node in the network represents a protein, and the edges (lines) connecting the nodes signify the predicted functional associations. The thickness of these edges is indicative of the confidence score of the interaction, which is calculated by STRING based on the aggregated evidence from different sources.

Hypothetical STRING Analysis based on Proteomic Data from Related Compounds

Given the limited direct proteomic data for this compound, a hypothetical analysis can be constructed based on findings from similar compounds, such as 2-monochloropropanediol (2-MCPD) and other modified fatty acids. nih.gov Studies on these related compounds have indicated an impact on mitochondrial function and energy metabolism. nih.gov Therefore, a list of key mitochondrial proteins involved in fatty acid beta-oxidation and the electron transport chain could be submitted to STRING to simulate a potential interaction network that might be perturbed by this compound.

The table below illustrates a hypothetical set of proteins that could be used for such an analysis, along with their primary functions.

| Protein Name | UniProt ID | Primary Function |

| Acyl-CoA Dehydrogenase, Long Chain (ACADL) | P28330 | Catalyzes the initial step of mitochondrial beta-oxidation of long-chain fatty acids. |

| Carnitine Palmitoyltransferase 2 (CPT2) | P23786 | Essential for the transport of long-chain fatty acids into the mitochondrial matrix. |

| Trifunctional Protein Subunit Alpha (HADHA) | P40939 | Catalyzes three of the four steps in the beta-oxidation of long-chain fatty acids. |

| NADH:Ubiquinone Oxidoreductase Core Subunit S1 (NDUFS1) | P28331 | A core subunit of Complex I of the mitochondrial respiratory chain. |

| Succinate Dehydrogenase [Ubiquinone] Flavoprotein Subunit (SDHA) | P31040 | A subunit of Complex II of the mitochondrial respiratory chain; also involved in the Krebs cycle. |

| Cytochrome c oxidase subunit 1 (MT-CO1) | P00395 | A core subunit of Complex IV of the mitochondrial respiratory chain. |

| ATP synthase F1 subunit alpha (ATP5F1A) | P25705 | A subunit of Complex V (ATP synthase) in the mitochondrial respiratory chain. |

This table is for illustrative purposes to demonstrate the type of data used in a STRING analysis.

Upon inputting this list of proteins into the STRING database, a network of interactions would be generated. This network would likely show strong connections between the proteins of the fatty acid beta-oxidation pathway and the different complexes of the electron transport chain, reflecting their coordinated function in cellular energy production.

Interpreting the Network and Functional Enrichment Analysis

The analysis of the generated network would involve identifying clusters of highly interconnected proteins, which often represent functional modules. For instance, the proteins of the electron transport chain would be expected to form a tight cluster. STRING also performs functional enrichment analysis, which can identify biological pathways, molecular functions, and cellular components that are overrepresented in the input protein list.

The table below provides an example of what a functional enrichment analysis from a hypothetical STRING output might look like.

| GO Term | Description | p-value |

| GO:0006635 | Fatty acid beta-oxidation | 1.5e-06 |

| GO:0022900 | Electron transport chain | 8.2e-05 |

| GO:0005739 | Mitochondrion | 2.1e-08 |

| GO:0006119 | Oxidative phosphorylation | 3.4e-05 |

| GO:0016491 | Oxidoreductase activity | 7.9e-04 |

This table represents a hypothetical output from a STRING functional enrichment analysis and is for illustrative purposes.

Such an analysis would reinforce the hypothesis that this compound potentially disrupts mitochondrial energy metabolism. By examining the interactions and enriched pathways, researchers can formulate more specific hypotheses about the compound's mechanism of action, which can then be tested experimentally. This computational approach, therefore, serves as a crucial tool in the advanced analysis of the cellular effects of chemical compounds like this compound.

Environmental Dynamics of Alpha Chlorinated Fatty Acids

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 2-chlorotetradecanoic acid, the primary abiotic degradation pathways are likely to be hydrolysis and photodegradation.

Hydrolysis: This process involves the reaction of the compound with water, leading to the cleavage of chemical bonds. wikipedia.orgebsco.comlibretexts.org In the case of this compound, hydrolysis would likely involve the substitution of the chlorine atom at the alpha-position with a hydroxyl group, forming 2-hydroxytetradecanoic acid. The rate of this reaction is influenced by pH and temperature. While specific data for this compound is limited, studies on other chlorinated compounds suggest that hydrolysis can be a significant degradation pathway in aqueous environments. wikipedia.orgebsco.comlibretexts.org The general mechanism for the hydrolysis of an alpha-chlorinated fatty acid is as follows:

R-CHCl-COOH + H₂O → R-CH(OH)-COOH + HCl

Photodegradation: This process involves the breakdown of compounds by light energy, particularly ultraviolet (UV) radiation from the sun. acs.org Chlorinated organic compounds can undergo photodegradation through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment. nih.govresearchgate.net For this compound, photodegradation could lead to the cleavage of the carbon-chlorine bond, generating a fatty acid radical that can undergo further reactions. The presence of photosensitizing agents in natural waters can accelerate this process.

| Degradation Pathway | Description | Potential Products | Influencing Factors |

| Hydrolysis | Reaction with water leading to the cleavage of the C-Cl bond. wikipedia.orgebsco.comlibretexts.org | 2-Hydroxytetradecanoic acid, Chloride ions | pH, Temperature |

| Photodegradation | Breakdown by UV radiation from sunlight. acs.org | Fatty acid radicals, Less chlorinated compounds | Light intensity, Presence of photosensitizers |

Biotransformation Processes in Environmental Compartments

Biotransformation, the chemical modification of substances by living organisms, is a crucial process in the environmental degradation of α-ClFAs. This is primarily carried out by microorganisms in soil and water.

Under physiological conditions, α-chlorinated fatty aldehydes, which are precursors to α-chlorinated fatty acids, can be oxidized to their corresponding acids. For instance, 2-chlorohexadecanal is oxidized to 2-chlorohexadecanoic acid. nih.gov A significant catabolic pathway for α-chlorinated fatty acids is ω-oxidation, followed by β-oxidation from the ω-end. nih.gov Studies on 2-chlorohexadecanoic acid, a compound structurally similar to this compound, have shown that it undergoes ω-hydroxylation in the presence of liver microsomes. nih.gov This is followed by further oxidation to produce α-chlorinated dicarboxylic acids. Specifically, the metabolism of 2-chlorohexadecanoic acid has been shown to yield 2-chlorohexadecane-(1,16)-dioic acid, 2-chlorotetradecane-(1,14)-dioic acid, and 2-chloroadipic acid. nih.gov This indicates that a similar pathway may exist for this compound, leading to the formation of corresponding dicarboxylic acids.

Microorganisms in soil and water play a significant role in the breakdown of chlorinated organic compounds. wikipedia.org The degradation of halogenated compounds often involves enzymes called dehalogenases, which catalyze the removal of halogen atoms. nih.gov

While specific studies on the microbial degradation of this compound are scarce, research on other halogenated fatty acids and alkanes provides insight into potential pathways. Some soil and water microorganisms have been shown to dehalogenate chlorinated hydrocarbons. nih.gov For example, some bacteria can utilize a cometabolic mechanism, where the degradation of the chlorinated compound occurs in the presence of another substrate that supports microbial growth. nih.gov The initial step in the microbial degradation of this compound would likely be the enzymatic removal of the chlorine atom, a process known as dehalogenation. This would result in the formation of tetradecanoic acid (myristic acid), a naturally occurring fatty acid that can be readily metabolized by a wide range of microorganisms through the β-oxidation pathway. wikipedia.org

Some bacterial genera that have been identified to degrade other chlorinated organic compounds include Pseudomonas and Burkholderia. nih.gov It is plausible that similar microbial communities could be involved in the breakdown of this compound in the environment.

| Biotransformation Process | Description | Key Enzymes/Pathways | Potential Microbial Genera |

| ω-Oxidation | Oxidation at the terminal methyl group of the fatty acid chain. nih.gov | Cytochrome P450 monooxygenases | - |

| β-Oxidation | Stepwise breakdown of fatty acids from the carboxyl end. | β-oxidation pathway enzymes | Widespread in microorganisms |

| Dehalogenation | Enzymatic removal of the chlorine atom. nih.gov | Dehalogenases | Pseudomonas, Burkholderia |

Environmental Monitoring and Detection Methodologies

The detection and quantification of this compound and other α-ClFAs in environmental samples such as water, soil, and biological tissues require sensitive and specific analytical methods. nih.govwikipedia.org Due to their typically low concentrations and the complexity of environmental matrices, the analytical process usually involves several steps: extraction, cleanup, derivatization, and instrumental analysis.

A common approach for the analysis of chlorinated fatty acids involves their conversion to more volatile and thermally stable derivatives, such as fatty acid methyl esters (FAMEs), prior to gas chromatography (GC) analysis. nih.gov For enhanced sensitivity and selectivity, mass spectrometry (MS) is often coupled with GC.

One effective technique for the identification and confirmation of chlorinated fatty acids is gas chromatography/mass spectrometry with negative ion chemical ionization (NICI-GC/MS). nih.gov This method offers high sensitivity for electrophilic compounds like chlorinated molecules. To improve the volatility and chromatographic behavior of the fatty acids, they are often derivatized to pentafluorobenzyl (PFB) esters. nih.gov This derivatization enhances their detection by NICI-MS. This methodology has been successfully used to identify dichlorotetradecanoic acid in fish samples. nih.gov

The general workflow for the analysis of this compound in environmental samples is outlined below:

| Analytical Step | Description | Common Techniques |

| Extraction | Isolation of lipids, including chlorinated fatty acids, from the sample matrix. | Liquid-liquid extraction, Solid-phase extraction (SPE) |

| Cleanup/Fractionation | Removal of interfering compounds from the extract. | Gel permeation chromatography (GPC), Adsorption chromatography |

| Derivatization | Conversion of fatty acids to a form suitable for GC analysis. | Esterification to form FAMEs or PFB esters. nih.gov |